molecular formula C22H16ClN3O B4328280 7-(2-chlorobenzyl)-5H-isoindolo[1,2-b][1,3,4]benzotriazepin-8(7H)-one

7-(2-chlorobenzyl)-5H-isoindolo[1,2-b][1,3,4]benzotriazepin-8(7H)-one

Cat. No. B4328280
M. Wt: 373.8 g/mol
InChI Key: UWRHBBPQNGJMCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2-chlorobenzyl)-5H-isoindolo[1,2-b][1,3,4]benzotriazepin-8(7H)-one is a chemical compound that belongs to the benzotriazepine family. It has been extensively studied for its potential use in scientific research applications. This compound has shown promising results in various studies and has been found to have several biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 7-(2-chlorobenzyl)-5H-isoindolo[1,2-b][1,3,4]benzotriazepin-8(7H)-one is not fully understood. However, it is believed to act on the GABAergic system by enhancing the activity of GABA, an inhibitory neurotransmitter in the brain. This results in the suppression of neuronal excitability, leading to the observed pharmacological effects.
Biochemical and Physiological Effects:
7-(2-chlorobenzyl)-5H-isoindolo[1,2-b][1,3,4]benzotriazepin-8(7H)-one has been found to have several biochemical and physiological effects. It has been shown to have anticonvulsant, anxiolytic, and sedative effects. This compound has also been found to have neuroprotective effects and has been studied for its potential use in treating various neurological disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using 7-(2-chlorobenzyl)-5H-isoindolo[1,2-b][1,3,4]benzotriazepin-8(7H)-one in lab experiments is its potent pharmacological effects. This compound has been found to have several pharmacological activities, making it a useful tool for studying various neurological disorders. However, one of the limitations of using this compound is its potential toxicity. It is important to use this compound in appropriate doses and under controlled conditions to avoid any adverse effects.

Future Directions

There are several future directions for the study of 7-(2-chlorobenzyl)-5H-isoindolo[1,2-b][1,3,4]benzotriazepin-8(7H)-one. One potential direction is to further explore its neuroprotective effects and its potential use in treating various neurological disorders. Another direction is to study its potential use in combination with other compounds to enhance its pharmacological effects. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential for use in scientific research applications.

Scientific Research Applications

7-(2-chlorobenzyl)-5H-isoindolo[1,2-b][1,3,4]benzotriazepin-8(7H)-one has been extensively studied for its potential use in scientific research applications. It has been found to have several pharmacological activities, including anticonvulsant, anxiolytic, and sedative effects. This compound has also been studied for its potential use in treating various neurological disorders, including anxiety, depression, and epilepsy.

properties

IUPAC Name

11-[(2-chlorophenyl)methyl]-13H-isoindolo[1,2-b][1,3,4]benzotriazepin-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN3O/c23-19-11-5-2-8-16(19)14-26-22(27)18-10-4-6-12-20(18)24-21-17-9-3-1-7-15(17)13-25(21)26/h1-12H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWRHBBPQNGJMCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=NC4=CC=CC=C4C(=O)N(N31)CC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(2-chlorobenzyl)-5H-isoindolo[1,2-b][1,3,4]benzotriazepin-8(7H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-(2-chlorobenzyl)-5H-isoindolo[1,2-b][1,3,4]benzotriazepin-8(7H)-one
Reactant of Route 2
7-(2-chlorobenzyl)-5H-isoindolo[1,2-b][1,3,4]benzotriazepin-8(7H)-one
Reactant of Route 3
7-(2-chlorobenzyl)-5H-isoindolo[1,2-b][1,3,4]benzotriazepin-8(7H)-one
Reactant of Route 4
7-(2-chlorobenzyl)-5H-isoindolo[1,2-b][1,3,4]benzotriazepin-8(7H)-one
Reactant of Route 5
7-(2-chlorobenzyl)-5H-isoindolo[1,2-b][1,3,4]benzotriazepin-8(7H)-one
Reactant of Route 6
7-(2-chlorobenzyl)-5H-isoindolo[1,2-b][1,3,4]benzotriazepin-8(7H)-one

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